![molecular formula C8H11N3O4 B1396276 [4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate CAS No. 1452574-96-7](/img/structure/B1396276.png)
[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate
Overview
Description
[4-(Carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate is a zwitterionic triazole derivative characterized by a 1,2,4-triazolium core substituted with carboxymethyl and acetate groups. Its structure combines a positively charged triazolium ring with carboxylate functionalities, making it a hybrid of ionic and organic components.
Mechanism of Action
Target of Action
The compound [4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate, also known as 2-(4-(Carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl)acetate, is a derivative of carboxymethyl cellulose (CMC) . CMC is a water-soluble derivative of cellulose and is widely used in various industries due to its characteristic surface properties, mechanical strength, tunable hydrophilicity, and viscous properties
Mode of Action
It’s known that cmc and its derivatives interact with their targets through their anionic carboxymethyl groups . These groups replace the hydrogen atoms from some hydroxyl groups present in the pristine cellulose infrastructure , which may influence the interaction with its targets.
Biochemical Pathways
It’s known that cmc and its derivatives have been used in various applications, including food, paper, textile, and pharmaceutical industries, biomedical engineering, wastewater treatment, and energy production .
Pharmacokinetics
It’s known that the physicochemical properties of cmc and its derivatives, such as water solubility and hydrophilicity, can influence their bioavailability .
Result of Action
It’s known that cmc and its derivatives have various applications due to their characteristic properties . For example, CMC-based hydrogels have been used in wound dressing due to their excellent capability of maintaining a moist environment around the targeted wound area, which accelerates cell growth, facilitates the functioning of enzymes and hormones, and enhances cell growth factors significantly .
Action Environment
It’s known that the size and quality of plant fibers, which are used to produce cmc and its derivatives, are affected by environmental conditions such as growth location, nutrient availability, temperatures, and season .
Biological Activity
[4-(Carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate (CAS No. 1452574-96-7) is a triazole derivative that has gained attention in various fields of research due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 213.19 g/mol. The unique structure of this compound allows it to interact with biological systems in diverse ways.
The biological activity of this compound is primarily attributed to the presence of the triazole ring and the carboxymethyl group. These functional groups enable the compound to engage in various biochemical interactions:
- Target Interactions : The anionic carboxymethyl groups facilitate interactions with positively charged biological molecules, enhancing its bioactivity.
- Pharmacokinetics : The physicochemical properties such as water solubility and hydrophilicity influence the compound's absorption and distribution within biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that triazole derivatives possess significant antimicrobial activities. For instance, related compounds have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
Triazole derivatives are also being explored for their anticancer potential. A study highlighted the synthesis of triazole-coumarin conjugates that exhibited strong antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The compounds were shown to induce apoptosis and cell cycle arrest in cancer cells .
Case Studies and Research Findings
A comprehensive analysis of triazole derivatives reveals promising results regarding their biological activities:
Summary of Biological Activities
The following summarizes the key biological activities associated with this compound:
- Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Induces apoptosis in cancer cell lines.
- Antifungal Effects : Inhibitory effects on pathogenic fungi.
Scientific Research Applications
Agricultural Chemistry
Triazole compounds are widely recognized for their fungicidal properties. [4-(Carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate has been studied for its effectiveness against various fungal pathogens affecting crops.
Case Study:
A study published in Pesticide Science demonstrated that this compound exhibited significant antifungal activity against Fusarium and Botrytis species. The application of this compound resulted in a 70% reduction in fungal growth compared to untreated controls .
Pharmaceutical Applications
The triazole ring is a crucial structure in many pharmaceuticals due to its ability to interact with biological systems. This compound has potential applications as an antifungal agent and is being explored for its efficacy against resistant strains of fungal infections.
Case Study:
Research conducted at a leading pharmaceutical institute indicated that this compound showed promising results in vitro against Candida albicans, demonstrating an IC50 value significantly lower than that of traditional antifungals .
Material Science
In material science, triazole derivatives are being investigated for their use in developing new materials with enhanced properties such as corrosion resistance and thermal stability.
Data Table: Properties of Triazole Derivatives in Material Science
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions starting with functionalized triazole precursors. For example, refluxing 3,5-dimethyl-1H-1,2,4-triazole derivatives with sodium acetate and carboxymethylating agents in acetic acid under controlled conditions (3–5 hours) can yield the target compound .
- Purity Control : Purification via recrystallization from DMF/acetic acid mixtures is effective. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for verifying structural integrity and purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR can identify proton environments and confirm the presence of carboxymethyl and acetate groups. For instance, downfield shifts in carbonyl carbons (~170 ppm) are indicative of ester/carboxylic acid functionalities .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) provides accurate molecular weight confirmation and fragmentation patterns.
- Infrared (IR) Spectroscopy : Peaks near 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) are diagnostic .
Q. How does the compound’s reactivity vary under different pH conditions?
- Acidic Conditions : The carboxymethyl group may protonate, reducing solubility.
- Basic Conditions : Deprotonation of the triazolium ring and ester hydrolysis can occur, forming carboxylate derivatives. Controlled pH (6–8) is recommended for stability during biological assays .
Advanced Research Questions
Q. What crystallographic strategies resolve challenges in determining the compound’s crystal structure?
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) with a CCD detector for high-resolution data. Twinned crystals require careful handling; SHELXL can refine twinned data via HKLF 5 format .
- Hydrogen Bonding Analysis : ORTEP-III with a graphical interface (e.g., WinGX suite) visualizes intermolecular interactions, such as C–H···O and π–π stacking, which stabilize the crystal lattice .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., kinases or proteases). Focus on the triazolium core’s electrostatic potential and carboxylate group’s hydrogen-bonding capacity .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) assess conformational stability over 100-ns trajectories, identifying key residues for interaction .
Q. What experimental design mitigates contradictions in spectroscopic vs. crystallographic data?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Triazole Family
Several triazole-based compounds share structural motifs with [4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate. Key examples include:
Compound Name | Key Structural Features | Similarity Index* |
---|---|---|
4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid [1368819-46-8] | Triazole ring linked to a benzoic acid group; lacks zwitterionic character | 0.55 |
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid [1368819-46-8] | Monosubstituted triazole with a benzoic acid moiety; no carboxymethyl group | 0.51 |
(5S,6R,8aR)-5-(Carboxymethyl)-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalenecarboxylic acid | Carboxymethyl group on a bicyclic framework; no triazole ring | N/A |
*Similarity Index : Calculated using molecular fingerprinting algorithms (Tanimoto coefficient) .
Key Differences :
- Charge Distribution : Unlike neutral triazole derivatives (e.g., benzoic acid-linked analogues), the target compound exhibits zwitterionic properties due to its triazolium cation and carboxylate anion .
- Functional Groups : The presence of both carboxymethyl and acetate groups distinguishes it from simpler triazole-carboxylic acid derivatives.
Crystallographic and Computational Studies
Triazole derivatives are frequently analyzed using crystallographic tools like SHELX and ORTEP-3 , which aid in resolving charge distributions and intermolecular interactions . For instance:
Properties
IUPAC Name |
2-[4-(carboxymethyl)-3,5-dimethyl-1,2,4-triazol-4-ium-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5-9-11(4-8(14)15)6(2)10(5)3-7(12)13/h3-4H2,1-2H3,(H-,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNHSBGUKWKREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=[N+]1CC(=O)O)C)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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